Superior Antiproliferative Potency Against Endometrial Cancer Cells Compared to Parent DHA
SM1044 exhibits substantially greater antiproliferative activity against human endometrial cancer (EC) cell lines compared to its parent compound, dihydroartemisinin (DHA). In a direct head-to-head comparison across six EC cell lines, SM1044 consistently demonstrated IC50 values in the low micromolar range, while DHA required concentrations 10- to 60-fold higher to achieve equivalent growth inhibition. For example, in RL95-2 cells at 48 hours, the IC50 for SM1044 was 1.05 μM, whereas DHA required 59.74 μM [1]. This represents a 56.9-fold increase in potency for SM1044 relative to DHA in this cell line. Similar trends were observed across all tested EC cell lines (KLE, HEC-50, HEC-1-A, HEC-1-B, AN3CA), with DHA IC50 values ranging from 19.95 μM to 82.37 μM [1]. This quantitative advantage translates to the ability to use significantly lower compound concentrations to achieve desired biological effects, potentially reducing off-target toxicity and conserving valuable compound inventory.
| Evidence Dimension | Cell Viability Inhibition (IC50) |
|---|---|
| Target Compound Data | SM1044: 1.05 μM (RL95-2, 48 h); range across 6 EC cell lines: 1.05-2.21 μM at 48 h |
| Comparator Or Baseline | DHA: 59.74 μM (RL95-2, 48 h); range across 6 EC cell lines: 19.95-82.37 μM at 24-48 h |
| Quantified Difference | SM1044 is approximately 57-fold more potent than DHA in RL95-2 cells; across all 6 EC cell lines, SM1044 exhibits 10- to 60-fold greater potency |
| Conditions | Human endometrial cancer cell lines (RL95-2, KLE, HEC-50, HEC-1-A, HEC-1-B, AN3CA) treated for 3-48 h; viability assessed by MTT assay |
Why This Matters
This data provides a clear, quantitative justification for selecting SM1044 over generic DHA for endometrial cancer research, as the significantly lower IC50 values enable more efficient in vitro experimentation with reduced compound usage and potentially lower off-target effects.
- [1] Novel dihydroartemisinin dimer containing nitrogen atoms inhibits growth of endometrial cancer cells and may correlate with increasing intracellular peroxynitrite. Sci Rep. 2019;9:15528. Table 2. View Source
